
N-Benzylacetamide
Übersicht
Beschreibung
N-Benzylacetamide is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a benzyl group. This compound is known for its crystalline structure and is used in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
-
Reaction of Benzylamine with Acetic Anhydride:
Procedure: Benzylamine is reacted with acetic anhydride in the presence of a solvent such as methanol. The reaction is typically carried out at room temperature with an acid catalyst like sulfuric acid.
Reaction: [ \text{C₆H₅CH₂NH₂ + (CH₃CO)₂O → C₆H₅CH₂NHCOCH₃ + CH₃COOH} ]
Purification: The product is purified by crystallization or distillation.
-
Reaction of Benzylamine with Acetyl Chloride:
Procedure: Benzylamine is reacted with acetyl chloride under basic conditions. The reaction is controlled at low temperatures to prevent side reactions.
Reaction: [ \text{C₆H₅CH₂NH₂ + CH₃COCl → C₆H₅CH₂NHCOCH₃ + HCl} ]
Purification: The product is purified by water extraction and recrystallization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above methods with optimized conditions to maximize yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Types of Reactions:
-
Oxidation:
- This compound can undergo oxidation reactions to form corresponding benzylamide derivatives.
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction of this compound can yield benzylamine.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
-
Substitution:
- This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Reagents: Common nucleophiles include hydroxide ions and amines.
Major Products:
- Oxidation typically produces benzylamide derivatives.
- Reduction yields benzylamine.
- Substitution reactions can produce a variety of substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticonvulsant Activity:
Recent studies have utilized N-benzylacetamide derivatives in the design of anticonvulsant agents. A quantitative structure-activity relationship (QSAR) study was conducted on 90 derivatives, which demonstrated promising anticonvulsant activity against maximal electroshock-induced seizures. The study utilized molecular docking to evaluate the binding affinity of these compounds to gamma-aminobutyric acid aminotransferase (GABA_AT), revealing that some derivatives exhibited binding affinities comparable to established anticonvulsants like carbamazepine and phenytoin .
SARS-CoV-2 Inhibition:
this compound derivatives have also been investigated for their inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). A series of compounds were synthesized and tested, with several showing significant inhibitory activity. For instance, compounds 6b2 , 6b5 , 6c9 , 6d2 , and 6d5 exhibited IC50 values ranging from 1.11 μM to 4.55 μM, demonstrating potential as antiviral agents against COVID-19 .
Potential in Treating Neglected Diseases
Chagas Disease:
this compound has been identified as a metabolite associated with benznidazole (BNZ), a drug used to treat Chagas disease. Studies suggest that this compound may possess trypanocidal activity, potentially enhancing the efficacy of BNZ while also being linked to side effects experienced during treatment. This highlights its role in pharmacotherapy and the need for further investigation into its therapeutic potential .
Synthetic Applications
Synthesis of Amides:
this compound can be synthesized through enzymatic reactions involving N-substituted formamide deformylase, which catalyzes the formation of various N-benzyl carboxamides. This method presents a novel route for producing this compound and its derivatives, expanding its utility in synthetic organic chemistry .
Antimicrobial Properties
In-Silico Evaluations:
Research has shown that this compound and its derivatives possess antimicrobial properties. In-silico evaluations have been conducted to assess their effectiveness against various microbial strains, indicating their potential use as antimicrobial agents in pharmaceutical applications .
Summary Table of Applications
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Medicinal Chemistry | Anticonvulsant Agents | QSAR studies indicate strong anticonvulsant activity |
SARS-CoV-2 Inhibitors | IC50 values range from 1.11 μM to 4.55 μM | |
Neglected Diseases | Chagas Disease Treatment | Potential trypanocidal activity linked to BNZ |
Synthetic Chemistry | Synthesis of Amides | Novel enzymatic synthesis routes identified |
Antimicrobial Properties | Antimicrobial Activity | Effective against various microbial strains |
Wirkmechanismus
The mechanism of action of N-Benzylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic processes.
Pathways: It may influence pathways related to drug metabolism, including hepatic enzymes responsible for the biotransformation of xenobiotics.
Vergleich Mit ähnlichen Verbindungen
Benzamide: Similar structure but lacks the benzyl group.
Acetamide: The simplest amide, lacking the benzyl group.
N-Methylacetamide: Contains a methyl group instead of a benzyl group.
Comparison:
Uniqueness: N-Benzylacetamide’s unique benzyl group imparts distinct chemical and physical properties, making it more hydrophobic and influencing its reactivity compared to simpler amides like acetamide and benzamide.
Applications: The presence of the benzyl group also expands its utility in organic synthesis and pharmaceutical applications, where specific structural features are required.
Biologische Aktivität
N-Benzylacetamide (NBA) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula . It consists of a benzyl group attached to an acetamide moiety. The structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, which contributes to its pharmacological effects.
Research has indicated that this compound exhibits several mechanisms of action:
- Inhibition of Viral Replication : A study identified N-benzylacetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Compounds derived from this compound showed IC50 values ranging from 1.11 μM to 4.55 μM, indicating potent antiviral activity against SARS-CoV-2 .
- Antiparasitic Activity : this compound has been linked to the metabolism of benznidazole (BNZ), a drug used to treat Chagas disease. It is hypothesized that this compound may possess trypanocidal activity, contributing to the therapeutic effects observed in patients undergoing treatment with BNZ .
- Anticonvulsant Properties : Research into derivatives of this compound has shown potential anticonvulsant activity. A quantitative structure-activity relationship (QSAR) study evaluated various derivatives for their effectiveness in suppressing seizure activity, suggesting that modifications to the this compound structure can enhance its pharmacological profile .
Antiviral Activity Against SARS-CoV-2
A series of studies focused on synthesizing and evaluating N-benzylacetamides for their inhibitory effects on SARS-CoV-2 RdRp. The most promising compounds demonstrated significant inhibition of RNA synthesis, which is critical for viral replication. The following table summarizes the IC50 values of selected compounds:
Compound | IC50 Value (μM) |
---|---|
6d5 | 1.11 ± 0.05 |
6b2 | 3.35 ± 0.21 |
6c9 | 1.65 ± 0.05 |
Remdesivir (control) | 1.19 ± 0.36 |
These findings indicate that modifications to the N-benzyl group can enhance antiviral efficacy, highlighting the potential for developing new therapeutic agents based on this scaffold .
Antiparasitic Mechanism
In a clinical study involving pediatric patients treated with benznidazole, this compound was identified as a significant metabolite in plasma samples. The presence of this metabolite suggested a possible role in both the efficacy and side effects associated with benznidazole treatment for Chagas disease . The study emphasized the need for further research to elucidate the relationship between this compound levels and therapeutic outcomes.
Eigenschaften
IUPAC Name |
N-benzylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJLYRRDVFWSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052249 | |
Record name | N-Benzylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-46-5 | |
Record name | N-Benzylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-BENZYLACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.